3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a fluorophenyl sulfanyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of reactor type depends on factors such as reaction kinetics, scalability, and cost-effectiveness. Industrial production also emphasizes the importance of process optimization, including the use of efficient catalysts, solvent recovery systems, and waste management practices.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the compound’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-phenylpropan-1-one: Lacks the methoxy group, which may affect its chemical properties and applications.
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the methoxy group in 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a unique candidate for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFO2S/c1-26-19-10-4-15(5-11-19)21(25)14-22(16-2-6-17(23)7-3-16)27-20-12-8-18(24)9-13-20/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMGWSRFYXIWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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